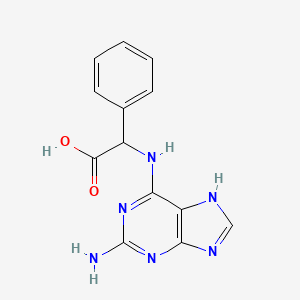 (2-amino-9H-purin-6-yl)aminoacétique CAS No. 1796895-75-4"
>
(2-amino-9H-purin-6-yl)aminoacétique CAS No. 1796895-75-4"
>
Acide (2-amino-9H-purin-6-yl)aminoacétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-amino-9H-purin-6-yl)aminoacetic acid is a purine derivative that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a purine ring system substituted with an amino group and a phenylacetic acid moiety, which contributes to its distinctive properties.
Applications De Recherche Scientifique
(2-amino-9H-purin-6-yl)aminoacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying purine metabolism.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-amino-9H-purin-6-yl)aminoacetic acid typically involves the following steps:
Starting Material: The synthesis begins with a purine derivative, such as 2-amino-6-chloropurine.
Substitution Reaction: The chlorine atom is substituted with an amino group using reagents like ammonia or amines under suitable conditions.
Coupling Reaction: The resulting amino-substituted purine is then coupled with phenylacetic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of (2-amino-9H-purin-6-yl)aminoacetic acid may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2-amino-9H-purin-6-yl)aminoacetic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenylacetic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
Mécanisme D'action
The mechanism of action of (2-amino-9H-purin-6-yl)aminoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways. In the case of antiviral or anticancer activities, it may interfere with DNA or RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation.
Comparaison Avec Des Composés Similaires
(2-amino-9H-purin-6-yl)aminoacetic acid can be compared with other purine derivatives, such as:
2-amino-6-chloropurine: Similar in structure but lacks the phenylacetic acid moiety.
6-amino-9H-purine-9-acetic acid: Similar in structure but with different substituents on the purine ring.
2,6-diaminopurine: Contains two amino groups on the purine ring but lacks the phenylacetic acid moiety.
The uniqueness of (2-amino-9H-purin-6-yl)aminoacetic acid lies in its combination of the purine ring with the phenylacetic acid moiety, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-[(2-amino-7H-purin-6-yl)amino]-2-phenylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2/c14-13-18-10-9(15-6-16-10)11(19-13)17-8(12(20)21)7-4-2-1-3-5-7/h1-6,8H,(H,20,21)(H4,14,15,16,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSQAPIJDNCNOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC2=NC(=NC3=C2NC=N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














